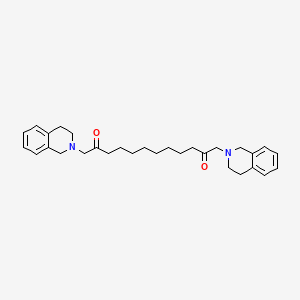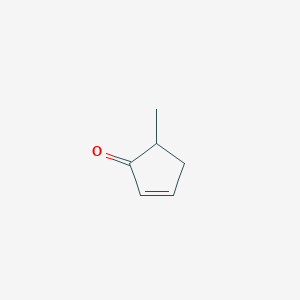
Mercury, bis(trichloroethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, bis(trichloroethenyl)- is a chemical compound with significant interest in various scientific fields due to its unique properties and potential applications This compound consists of a mercury atom bonded to two trichloroethenyl groups, making it a part of the organomercury compounds family
Métodos De Preparación
The synthesis of Mercury, bis(trichloroethenyl)- typically involves the reaction of mercury salts with trichloroethylene under specific conditions. One common method includes the use of mercury(II) chloride and trichloroethylene in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and stringent safety protocols to handle the toxic nature of mercury compounds .
Análisis De Reacciones Químicas
Mercury, bis(trichloroethenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert it back to elemental mercury and trichloroethylene.
Substitution: It can participate in substitution reactions where the trichloroethenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various organic reagents for substitution reactions. .
Aplicaciones Científicas De Investigación
Mercury, bis(trichloroethenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to understand its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings .
Mecanismo De Acción
The mechanism of action of Mercury, bis(trichloroethenyl)- involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, disrupting their normal function. This binding can lead to oxidative stress, cellular damage, and interference with normal metabolic processes. The molecular targets include various enzymes involved in detoxification and metabolic pathways .
Comparación Con Compuestos Similares
Mercury, bis(trichloroethenyl)- can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share the presence of mercury, their chemical structures and reactivity differ significantly:
Methylmercury: Known for its high toxicity and bioaccumulation in aquatic systems.
Ethylmercury: Used in vaccines as a preservative (thimerosal) and has different metabolic pathways compared to methylmercury.
Mercury, bis(trichloroethenyl)-: Unique due to its trichloroethenyl groups, which impart distinct chemical properties and reactivity
Propiedades
Número CAS |
10507-38-7 |
|---|---|
Fórmula molecular |
C4Cl6Hg |
Peso molecular |
461.3 g/mol |
Nombre IUPAC |
bis(1,2,2-trichloroethenyl)mercury |
InChI |
InChI=1S/2C2Cl3.Hg/c2*3-1-2(4)5; |
Clave InChI |
RIPLALIEIHZWKT-UHFFFAOYSA-N |
SMILES canónico |
C(=C(Cl)[Hg]C(=C(Cl)Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




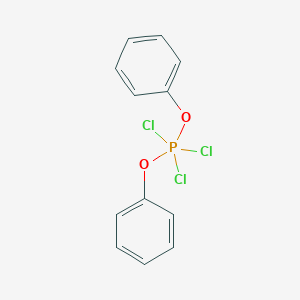
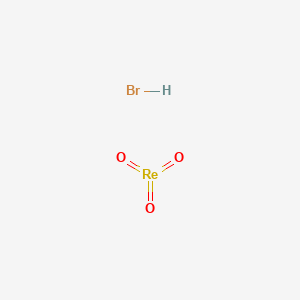
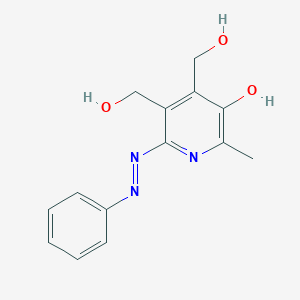

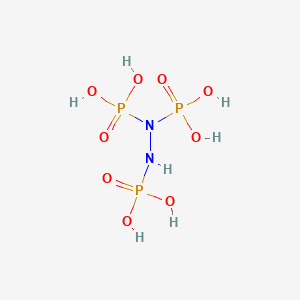
![2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14721716.png)
